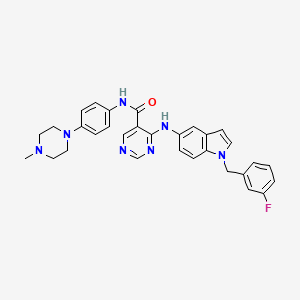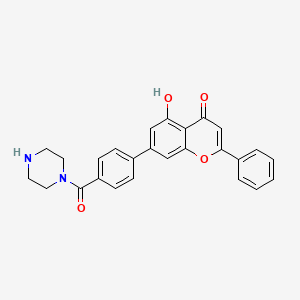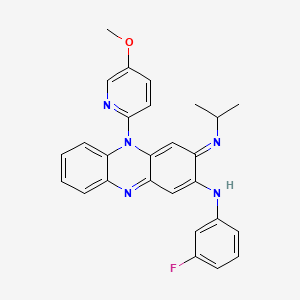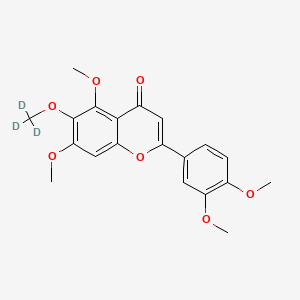
Sinensetin-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sinensetin-d3 is a deuterated derivative of sinensetin, a polymethoxylated flavonoid found in various citrus fruits and Orthosiphon aristatus var. aristatus. Sinensetin is known for its strong anticancer activities and a variety of other pharmacological benefits. The deuterated form, this compound, is often used in scientific research to study the metabolic pathways and pharmacokinetics of sinensetin due to the presence of deuterium atoms which provide stability and traceability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sinensetin-d3 involves the incorporation of deuterium atoms into the sinensetin molecule. One common method is the hydrogen-deuterium exchange reaction, where sinensetin is treated with deuterium gas in the presence of a catalyst. Another method involves the use of deuterated reagents in the synthesis of sinensetin from its precursors.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process requires specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium atoms into the sinensetin molecule. The purity and yield of the final product are critical factors in the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions: Sinensetin-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Methoxy groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Sinensetin-d3 is widely used in scientific research due to its stability and traceability. Some of its applications include:
Chemistry: Used as a tracer in studying the metabolic pathways and degradation of sinensetin.
Biology: Employed in cell culture studies to investigate the biological effects of sinensetin.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of sinensetin.
Industry: Utilized in the development of new drugs and therapeutic agents based on the sinensetin structure.
Mecanismo De Acción
Sinensetin-d3 exerts its effects through various molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. The presence of deuterium atoms enhances the stability of the compound, allowing for prolonged activity and better traceability in biological systems. This compound also interacts with cellular receptors and signaling pathways, leading to its diverse pharmacological effects.
Comparación Con Compuestos Similares
Sinensetin-d3 is unique due to the presence of deuterium atoms, which provide enhanced stability and traceability compared to non-deuterated sinensetin. Similar compounds include:
Eupatorin: Another polymethoxylated flavonoid with similar pharmacological activities.
3′-Hydroxy-5,6,7,4′-tetramethoxyflavone: Known for its vasodilatory and antihypertensive properties.
Nobiletin: A polymethoxylated flavonoid with strong anticancer and anti-inflammatory activities.
This compound stands out due to its enhanced stability and suitability for detailed pharmacokinetic studies, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C20H20O7 |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-6-(trideuteriomethoxy)chromen-4-one |
InChI |
InChI=1S/C20H20O7/c1-22-13-7-6-11(8-15(13)23-2)14-9-12(21)18-16(27-14)10-17(24-3)19(25-4)20(18)26-5/h6-10H,1-5H3/i4D3 |
Clave InChI |
LKMNXYDUQXAUCZ-GKOSEXJESA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C=C2C(=C1OC)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)OC)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


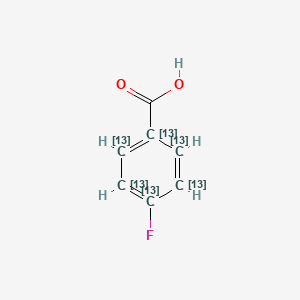
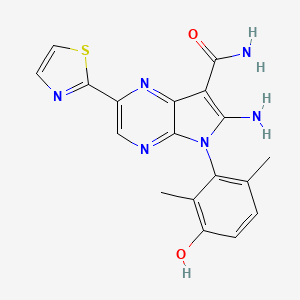
![4-Methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-2-thiophenecarboxylic Acid-d7](/img/structure/B15143560.png)
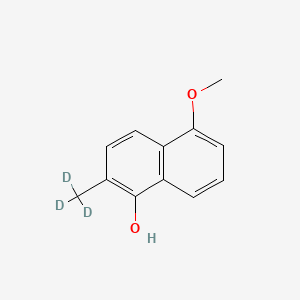
![(2,3,4,5,6-pentafluorophenyl) (2S)-6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate](/img/structure/B15143567.png)

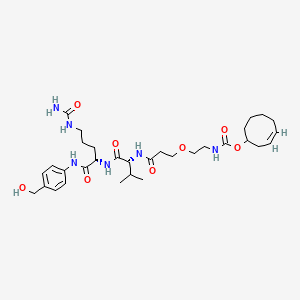
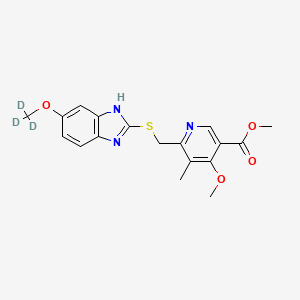

![2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B15143610.png)
